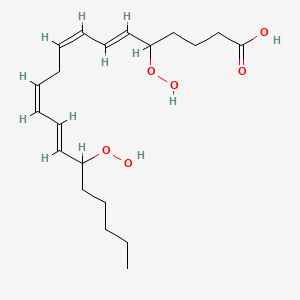![molecular formula C19H16N4O2 B1233630 2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone](/img/structure/B1233630.png)
2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone is a member of quinomethanes.
Aplicaciones Científicas De Investigación
Chemiluminescence Studies
Studies have shown that compounds similar to 2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone exhibit chemiluminescence properties. For example, 2-Methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-ones have been investigated for their ability to produce chemiluminescence in various solvent mixtures under neutral conditions, suggesting potential applications in analytical chemistry and bioimaging (Teranishi, Hisamatsu, & Yamada, 1999).
Synthesis of Heterocyclic Compounds
This chemical has relevance in the synthesis of diverse heterocyclic compounds. Research has demonstrated its use in generating N-aminoimidazoles, triazolo[1,5-a]pyrazines, and imidazo[1,2-a]pyrazines, highlighting its versatility in organic synthesis (Legroux, Schoeni, Pont, & Fleury, 1987).
Detection of Reactive Oxygen Species
Compounds structurally related to this compound are used in detecting reactive oxygen species. For instance, 2-methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one, a related compound, reacts with active oxygen species, providing a method to detect these species in biological systems (Nakano, 1998).
Antifungal and Antiproliferative Activities
Derivatives of this compound have shown significant antifungal and antiproliferative activities. For example, 2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone derivatives demonstrated antifungal effects against Botrytis cinerea, suggesting potential in agricultural and pharmaceutical applications (Castro et al., 2019). Additionally, (imidazo[1,2-a]pyrazin-6-yl)ureas, synthesized using a related structure, displayed antiproliferative effects in lung cancer cell lines, indicating possible therapeutic applications (Bazin et al., 2016).
Propiedades
Fórmula molecular |
C19H16N4O2 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
4-(3-anilinoimidazo[1,2-a]pyrazin-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C19H16N4O2/c1-25-16-11-13(7-8-15(16)24)18-19(21-14-5-3-2-4-6-14)23-10-9-20-12-17(23)22-18/h2-12,21,24H,1H3 |
Clave InChI |
KZMVPUIBSUVYJZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=CC=C4)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=CC=C4)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



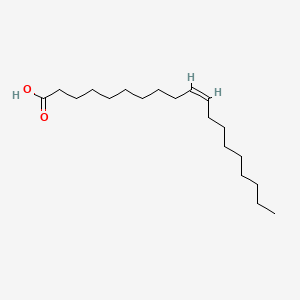
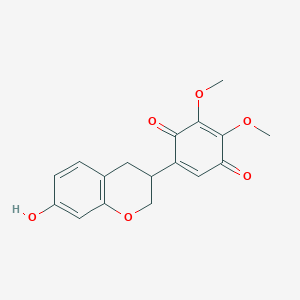
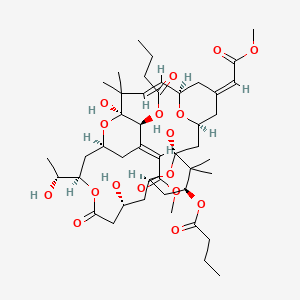
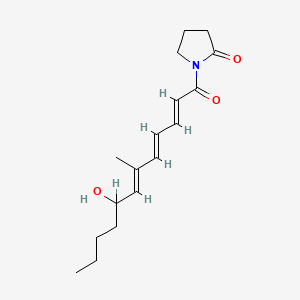

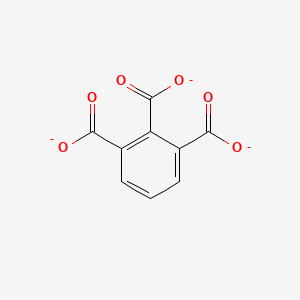
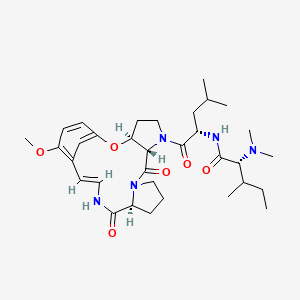
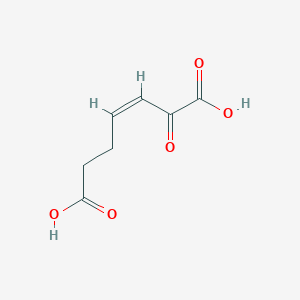
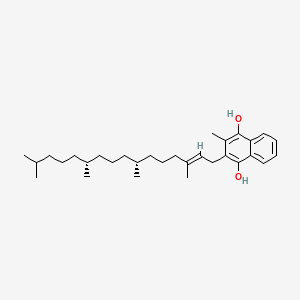
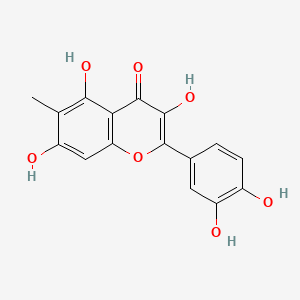
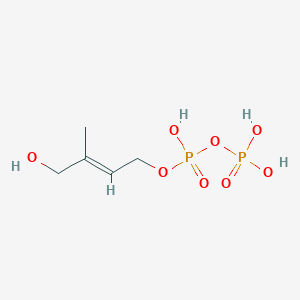

![propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate](/img/structure/B1233568.png)
